N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 3. The 5-position is substituted with a 2-(2-fluorophenoxy)acetamide moiety.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c1-19-13-8-7-11(9-14(13)20(2)25(19,22)23)18-16(21)10-24-15-6-4-3-5-12(15)17/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLURNFLUZTENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole moiety and a fluorophenoxy group, which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 384.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that related compounds demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives of 1,3-thiadiazole have been reported to have minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against E. coli .
- Antifungal Activity : Some derivatives have also shown antifungal properties against species such as Candida albicans and Aspergillus niger, although specific data for the compound is limited.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Various studies on similar thiadiazole derivatives have indicated:
- Cytotoxicity : Compounds with similar scaffolds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain thiadiazole derivatives exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines (PaCa2) .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells through the disruption of tubulin polymerization and interference with cell cycle progression .
Study on Anticancer Activity
A study by Zheng et al. evaluated several N-substituted 1,3-thiadiazole derivatives for their anticancer activity on human lung cancer cell lines (A549) using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, various 1,3-thiadiazole derivatives were tested against a range of pathogens. The findings suggested that modifications at the para position of the aryl ring significantly enhanced antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a benzo[c][1,2,5]thiadiazole ring system and fluorophenoxy acetamide side chain. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives
*Estimated based on structural similarity to .
Key Observations:
Heterocyclic Core Diversity: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from the 1,3-thiazole () and 1,2-benzo[e]thiazine () systems. Thiazole derivatives () are more commonly employed in drug design due to their metabolic stability, whereas the benzo[c]thiadiazole system is less explored .
Substituent Profiles: The 2-(2-fluorophenoxy)acetamide side chain in the target compound introduces fluorine, which often improves bioavailability and binding specificity in drug candidates. This contrasts with ’s hydrazone and trifluoromethyl groups, which may confer different electronic and steric properties . ’s sulfonamide-linked derivatives (e.g., 2,2’-ethylene-bis(benzenesulfonamides)) highlight alternative strategies for modulating solubility and reactivity .
Synthetic Approaches :
- The synthesis of benzo[c]thiadiazole derivatives (target compound) may parallel methods for 1,2-benzo[e]thiazine dioxides (), such as cyclization reactions using sulfamoyl chlorides or thiocarbamoyl chlorides .
- Acetamide side chains, as seen in the target and , are typically introduced via nucleophilic acyl substitution or coupling reactions .
Implications for Research and Development
However, further studies are needed to:
Preparation Methods
Cyclocondensation of 1,2-Diaminobenzene with Thionyl Chloride
A mixture of 1,2-diaminobenzene (10 mmol) and thionyl chloride (30 mmol) in anhydrous dichloromethane undergoes reflux at 60°C for 12 hours under nitrogen. The reaction yields the unsubstituted benzo[c]thiadiazole core, which is purified via recrystallization from ethanol (yield: 85%).
Functionalization with Dimethyl-Dioxido Groups
Oxidation and Methylation
The dimethyl-dioxido moiety is introduced via sequential oxidation and methylation. The brominated core is treated with dimethylamine (2.5 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours, followed by oxidation with hydrogen peroxide (30%) in acetic acid.
Critical Parameters :
- Temperature Control : Maintaining 60°C ± 2°C prevents over-oxidation.
- Solvent System : THF ensures solubility of intermediates.
Table 2: Methylation-Oxidation Conditions
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methylation | Dimethylamine | THF | 60 | 70 |
| Oxidation | H₂O₂ (30%) | AcOH | 25 | 92 |
Coupling with 2-(2-Fluorophenoxy)acetic Acid
Synthesis of 2-(2-Fluorophenoxy)acetyl Chloride
2-(2-Fluorophenoxy)acetic acid (5 mmol) is reacted with thionyl chloride (10 mmol) in dichloromethane at 0°C for 2 hours. The acyl chloride intermediate is isolated via rotary evaporation (yield: 95%).
Amide Bond Formation
The dimethyl-dioxido benzo[c]thiadiazol-5-amine (1 mmol) is coupled with 2-(2-fluorophenoxy)acetyl chloride (1.2 equiv) using triethylamine (3 equiv) in dichloromethane at 0–5°C for 4 hours.
Table 3: Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 82% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography (petroleum ether:dichloromethane = 1:2) to isolate the target compound (purity >98%).
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃) : δ 8.18 (s, 1H, thiadiazole-H), 7.34–7.20 (m, 4H, fluorophenyl-H), 4.62 (s, 2H, CH₂), 3.12 (s, 6H, N-CH₃).
- FT-IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- HRMS (ESI) : m/z calcd for C₁₇H₁₆FN₃O₃S: 369.38; found: 369.42[M+H]⁺.
Optimization Challenges and Solutions
Side Reactions During Acylation
Competitive O-acylation is mitigated by maintaining low temperatures (0–5°C) and using excess triethylamine to scavenge HCl.
Solvent Selection for Cross-Coupling
Polar aprotic solvents (e.g., DMF) improve coupling efficiency but reduce yield due to solubility issues. Dichloromethane balances reactivity and solubility.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis typically involves multi-step reactions, including the formation of the benzo[c][1,2,5]thiadiazole core followed by acylation with 2-(2-fluorophenoxy)acetic acid derivatives. Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during acylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitution .
- Catalyst use : Bases like K₂CO₃ or NaH improve coupling efficiency .
- Purity monitoring : HPLC or TLC ensures intermediates are free of unreacted starting materials .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing methyl groups at positions 1 and 3 on the thiadiazole ring) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray crystallography (if feasible): Resolves ambiguities in stereoelectronic effects of the dioxido group .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Answer : The benzo[c][1,2,5]thiadiazole moiety is associated with enzyme inhibition (e.g., kinases, phosphodiesterases), while the fluorophenoxy group may enhance blood-brain barrier penetration. Comparable analogs show activity against:
- Inflammatory pathways : COX-2 inhibition .
- Cancer targets : Topoisomerase II or PI3K/AKT/mTOR pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Answer : Discrepancies often arise from assay conditions or impurity artifacts. Strategies include:
- Dose-response validation : Confirm activity across multiple concentrations .
- Counter-screening : Test against off-targets (e.g., CYP450 enzymes) to rule out false positives .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
- Answer :
- In vitro ADME : Use hepatic microsomes (human/rodent) to assess CYP-mediated metabolism .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug fraction .
- Permeability assays : Caco-2 cell models predict intestinal absorption .
Q. How does the 2,2-dioxido modification on the thiadiazole ring influence electronic properties and binding affinity?
- Answer : The dioxido group increases electron-withdrawing effects, polarizing the thiadiazole ring and enhancing hydrogen-bonding with target proteins. Computational studies (DFT or molecular docking) can map electrostatic potential surfaces and predict binding modes .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Answer :
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., acylation) .
- Crystallization optimization : Use antisolvents (e.g., hexane) to enhance purity and yield .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
